2,2-Dimethylpiperidine-3-carbonitrile hydrochloride
Overview
Description
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its high purity, typically not less than 98% .
Preparation Methods
The synthesis of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpiperidine with a cyanating agent under controlled conditions to form the carbonitrile group . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride can be compared with other similar compounds such as:
2,2-Dimethylpiperidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
3-Cyanopiperidine: Similar structure but without the dimethyl substitution, leading to different chemical properties and reactivity.
2,2-Dimethylpiperidine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, resulting in different biological activity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2-dimethylpiperidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2)7(6-9)4-3-5-10-8;/h7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPBFIXSSHPYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCN1)C#N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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